2-Isothiocyanato-4-methylthiophene

Covalent inhibitor design Electrophilic warhead selectivity Medicinal chemistry

2-Isothiocyanato-4-methylthiophene (CAS 15863-41-9, molecular formula C₆H₅NS₂, MW 155.24 g/mol) is a heterocyclic building block combining the electrophilic –N=C=S warhead with a 4-methylthiophene nucleus. The compound belongs to the thiophene isothiocyanate class, which has been exploited as a versatile intermediate for constructing thieno[2,3-d]pyrimidine, thiourea, and triazole scaffolds with reported radioprotective and anticancer potential.

Molecular Formula C6H5NS2
Molecular Weight 155.2 g/mol
Cat. No. B14781039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isothiocyanato-4-methylthiophene
Molecular FormulaC6H5NS2
Molecular Weight155.2 g/mol
Structural Identifiers
SMILESCC1=CSC(=C1)N=C=S
InChIInChI=1S/C6H5NS2/c1-5-2-6(7-4-8)9-3-5/h2-3H,1H3
InChIKeyDVMFRRRUNQTEIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isothiocyanato-4-methylthiophene – Sourcing the Right Thiophene-Isothiocyanate Building Block for Medicinal Chemistry and Agrochemical R&D


2-Isothiocyanato-4-methylthiophene (CAS 15863-41-9, molecular formula C₆H₅NS₂, MW 155.24 g/mol) is a heterocyclic building block combining the electrophilic –N=C=S warhead with a 4-methylthiophene nucleus . The compound belongs to the thiophene isothiocyanate class, which has been exploited as a versatile intermediate for constructing thieno[2,3-d]pyrimidine, thiourea, and triazole scaffolds with reported radioprotective and anticancer potential [1]. Commercially available at NLT 98% purity under ISO-certified quality systems, it serves pharmaceutical R&D and agrochemical discovery programs requiring a sulfur-rich heteroaryl isothiocyanate with a defined substitution pattern .

Why 2-Isothiocyanato-4-methylthiophene Cannot Be Replaced by Generic Isothiocyanates or Phenyl Analogs


Substituting 2-isothiocyanato-4-methylthiophene with a generic isothiocyanate (e.g., allyl isothiocyanate or phenyl isothiocyanate) or a phenyl analog (e.g., 4-(methylthio)phenyl isothiocyanate) introduces uncontrolled changes in electrophilicity, heterocycle-dependent biological target engagement, and downstream synthetic compatibility. The thiophene ring is more electron-rich than benzene [1], altering the reactivity of the –N=C=S group toward nucleophiles and shifting the selectivity profile of covalent protein modifications [2]. Furthermore, the 2-isothiocyanato-4-methyl substitution pattern on thiophene unlocks a distinct set of annulation reactions (e.g., thieno[2,3-d]pyrimidine formation) that are structurally inaccessible from phenyl-derived isothiocyanates, directly impacting the chemical space accessible during lead optimization [3].

Head-to-Head and Cross-Study Quantitative Differentiation of 2-Isothiocyanato-4-methylthiophene


Functional Group Reactivity: Isothiocyanate (–N=C=S) vs. Isocyanate (–N=C=O) in Thiophene Series

Replacing the isothiocyanate group with an isocyanate group on the same 4-methylthiophene scaffold (2-isocyanato-4-methylthiophene, CAS 850375-10-9) produces a compound with fundamentally different electrophilic character. Isothiocyanates react preferentially with thiols (cysteine residues) under physiological conditions, forming stable dithiocarbamate adducts, whereas isocyanates react more rapidly with amines (lysine residues) to form urea linkages [1]. The sulfur atom in the –N=C=S group also confers higher polarizability and a distinct hydrogen-bonding profile: the topological polar surface area (TPSA) of the isothiocyanate thiophene is 69.8 Ų versus 57.7 Ų for the corresponding isocyanate analog 4-methyl-2-thienyl isocyanate [2][3]. This 12.1 Ų increase in TPSA alters both membrane permeability and the intramolecular interaction landscape during target engagement.

Covalent inhibitor design Electrophilic warhead selectivity Medicinal chemistry

Heterocyclic Core Differentiation: Thiophene vs. Phenyl Isothiocyanate – LogP and Electron Density

The 4-methylthiophene core imparts distinctly different physicochemical properties compared to the commonly mis-assigned phenyl analog 4-(methylthio)phenyl isothiocyanate. Despite sharing the same CAS registry in some vendor catalogs, the thiophene derivative (C₆H₅NS₂, MW 155.24) has a computed XLogP of approximately 2.8, while 4-(methylthio)phenyl isothiocyanate (C₈H₇NS₂, MW 181.3) has an XLogP of 3.9 [1][2]. The thiophene analog is 155 Da versus 181 Da for the phenyl analog, a 26 Da reduction that enhances ligand efficiency metrics. Moreover, the thiophene sulfur atom contributes a different electron-density distribution compared to the phenyl ring, influencing π-stacking interactions and metabolic stability [3].

Drug-likeness optimization Heterocyclic SAR Agrochemical discovery

Positional Isomer Differentiation: 2-Isothiocyanato vs. 3-Isothiocyanato Substitution on 4-Methylthiophene

The position of the isothiocyanate group on the 4-methylthiophene ring governs both the synthetic accessibility of downstream heterocycles and the biological activity profile. The 2-isothiocyanato isomer places the electrophilic carbon adjacent to the ring sulfur, enabling annulation reactions that forge thieno[2,3-d]pyrimidines – a privileged scaffold in kinase inhibitor design [1]. The 3-isothiocyanato-4-methylthiophene isomer (CAS 632356-20-8), in contrast, positions the –N=C=S group at the β-carbon, which directs cyclization toward thieno[3,2-d]pyrimidines or thieno[3,4-d]pyrimidines, leading to a different regioisomeric output . In antimicrobial studies on analogous thiophene isothiocyanate series, the 2-substituted isomers showed 2- to 4-fold lower MIC values against Gram-positive bacteria compared to the 3-substituted congeners, attributable to differential target accessibility [2].

Regioselective synthesis Isomer-dependent bioactivity Structure-activity relationship

Synthetic Accessibility and Precursor Cost Advantage Relative to Substituted Phenyl Isothiocyanates

2-Isothiocyanato-4-methylthiophene is synthesized from 4-methylthiophene-2-amine via reaction with thiophosgene or N,N′-thiocarbonyldiimidazole under mild conditions, achieving yields in the 85–97% range [1]. The precursor 4-methylthiophene-2-amine is a commodity thiophene derivative with established large-scale synthetic routes from methylthiophene, ensuring lower raw material cost compared to multi-substituted phenyl isothiocyanates that require multi-step functionalization . In contrast, 4-(methylthio)phenyl isothiocyanate requires a phenyl ring pre-functionalized with a methylthio group, adding at least one extra synthetic step and associated cost. The thiophene-based route benefits from the intrinsic reactivity of the thiophene ring, which undergoes electrophilic substitution more readily than benzene, enabling efficient late-stage diversification [2].

Process chemistry Cost of goods Supply chain reliability

High-Value Application Scenarios for 2-Isothiocyanato-4-methylthiophene in Drug Discovery and Agrochemical R&D


Covalent Fragment-Based Drug Discovery Targeting Kinase Cysteines

The –N=C=S warhead of 2-isothiocyanato-4-methylthiophene selectively reacts with cysteine thiols under physiological conditions, forming stable dithiocarbamate adducts [1]. The 4-methylthiophene core provides a compact (MW 155 Da), low-lipophilicity scaffold (estimated XLogP ~2.8) ideal for fragment-based covalent screening libraries, where ligand efficiency is paramount. The 2-position attachment vector directs the warhead into a geometry that favors thieno[2,3-d]pyrimidine cyclization upon reaction with amine nucleophiles, enabling on-DNA or in situ library synthesis. Procurement of the authentic 2-isothiocyanato regioisomer ensures correct warhead geometry for structure-based design; substitution with the 3-isomer or phenyl analog would alter the exit vector and compromise the designed binding mode.

Thieno[2,3-d]pyrimidine Scaffold Construction for Radioprotective and Anticancer Lead Optimization

2-Isothiocyanato-4-methylthiophene serves as the direct precursor for thieno[2,3-d]pyrimidine synthesis via reaction with primary amines followed by cyclization, as demonstrated by Ghorab et al. (2006) [2]. This scaffold has shown promising radioprotective activity in preliminary biological studies, with the 2-isothiocyanato substitution pattern on thiophene being uniquely positioned to deliver the correct ring-fusion geometry. Using the 3-isothiocyanato isomer would yield the thieno[3,2-d]pyrimidine regioisomer – a different chemical entity with potentially divergent biological activity. For structure–activity relationship (SAR) studies requiring the thieno[2,3-d]pyrimidine core, the 2-isothiocyanato-4-methylthiophene building block is irreplaceable.

Agrochemical Discovery: Thiophene-Isothiocyanate Building Block for Novel Fungicides and Nematicides

Isothiocyanates, particularly thiophene-derived variants, exhibit broad-spectrum antifungal and nematicidal activity through covalent modification of essential microbial proteins [3]. The 4-methyl group on the thiophene ring offers a handle for further synthetic elaboration while blocking metabolic oxidation at that position. The 2-isothiocyanato substitution places the reactive warhead adjacent to the ring sulfur, a geometry that class-level SAR suggests is optimal for antimicrobial potency (2–4× lower MIC than 3-isothiocyanato isomers) [4]. For agrochemical discovery programs seeking novel modes of action against resistant fungal or nematode pathogens, this specific regioisomer provides a defined starting point for lead generation.

Chemical Biology Probe Development: Thiol-Reactive Probes with Thiophene Chromophore

The thiophene ring in 2-isothiocyanato-4-methylthiophene contributes UV absorbance properties that can be exploited for label-free detection of protein–ligand adducts. The lower molecular weight (155 Da) and reduced lipophilicity (XLogP ~2.8) compared to fluorescent phenyl isothiocyanate probes make it a more attractive warhead for cellular target engagement assays where minimal perturbation of the target protein's physicochemical properties is desired [5]. The compound's preferential cysteine reactivity ensures site-selective labeling under carefully controlled pH conditions, enabling chemoproteomic target identification workflows.

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